methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Benzoic Acid Derivative: The final step involves coupling the nitro-substituted pyrazole with methyl 2-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The pyrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of methyl 2-{[(4-amino-1H-pyrazol-3-yl)carbonyl]amino}benzoate.
Substitution: Formation of 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate is not fully understood. it is believed that the nitro group plays a crucial role in its biological activity. The compound may interact with specific enzymes or receptors in the body, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-amino-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2-[(4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-21-12(18)7-4-2-3-5-8(7)14-11(17)10-9(16(19)20)6-13-15-10/h2-6H,1H3,(H,13,15)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCAPANHVAOFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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